1-(2-fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
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Synthesis Analysis
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This would include information on the compound’s physical properties (such as its melting point, boiling point, and solubility) and its chemical properties (such as its acidity or basicity, its reactivity, and its spectroscopic properties).Scientific Research Applications
Synthesis and Characterization
1-(2-fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound with notable applications in scientific research, primarily in the field of organic chemistry. Studies have focused on synthesizing related compounds and analyzing their structures using various techniques. For example, Liao et al. (2022) synthesized a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and characterized its structure using FT-IR, NMR, MS spectroscopies, and X-ray diffraction. The molecular structure was also calculated using Density Functional Theory (DFT), which was consistent with the X-ray diffraction results (Liao, T., Liu, X., Wang, Y.-Z., & Zhou, Z., 2022).
Molecular Structure Investigations
The molecular structure and characteristics of similar compounds have been extensively studied. For instance, Yang et al. (2021) investigated the molecular structure of 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using NMR spectroscopy, X-ray diffraction, and DFT calculations. The results provided insights into the molecular electrostatic potential and frontier molecular orbitals, revealing key aspects of the molecular structure and conformations (Yang, Z., Huang, P.-Y., Chen, J., et al., 2021).
Biologically Active Compounds
These compounds serve as important intermediates in the synthesis of biologically active molecules. Kong et al. (2016) synthesized an intermediate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, used in the production of crizotinib, a drug with significant medical applications. The synthesis involved multiple steps and confirmed the structure through MS and NMR spectrum analysis (Kong, D., Zhang, Y., Xu, T., et al., 2016).
Polymer Chemistry
In the field of polymer chemistry, such compounds are used in the synthesis of various polymers with unique properties. Bethel et al. (2012) developed an optimized synthesis method for pyrazolo[1,5-a]pyridines using a boronic ester, similar to the compound , demonstrating its application in high-throughput chemistry and large-scale synthesis of medicinally important compounds (Bethel, P. A., Campbell, A., Goldberg, F., et al., 2012).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
1-(2-fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BFN2O2/c1-10(2)11(3,4)17-12(16-10)9-7-14-15(8-9)6-5-13/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPULQKXQKDFFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139031 | |
Record name | 1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301139031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
1049730-39-3 | |
Record name | 1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049730-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301139031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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